2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone
Description
2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone is a complex organic compound characterized by the presence of a tetrafluoroethyl group, an imidazolidinyl ring, and a thiophene ring
Properties
IUPAC Name |
2-[2-(1,1,2,2-tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2OS/c12-9(13)11(14,15)10(16-3-4-17-10)6-7(18)8-2-1-5-19-8/h1-2,5,9,16-17H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACYXFFRTPXHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(N1)(CC(=O)C2=CC=CS2)C(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazolidinyl ring: This can be achieved through the reaction of ethylenediamine with a suitable carbonyl compound under acidic conditions.
Introduction of the tetrafluoroethyl group: This step involves the reaction of the imidazolidinyl intermediate with tetrafluoroethylene in the presence of a catalyst.
Attachment of the thiophene ring: The final step involves the coupling of the tetrafluoroethylimidazolidinyl intermediate with a thiophene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms in the tetrafluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted tetrafluoroethyl derivatives.
Scientific Research Applications
2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone involves its interaction with specific molecular targets. The tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The imidazolidinyl ring can form hydrogen bonds with amino acid residues, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Known for its use as an environmentally friendly solvent.
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether: Used as a replacement for chlorofluorocarbons in various applications.
Uniqueness
2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the imidazolidinyl ring and the thiophene ring, along with the tetrafluoroethyl group, makes it a versatile compound for various applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
